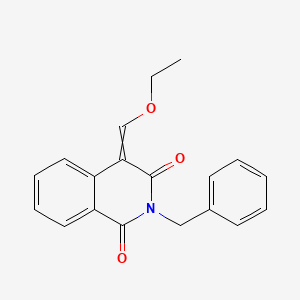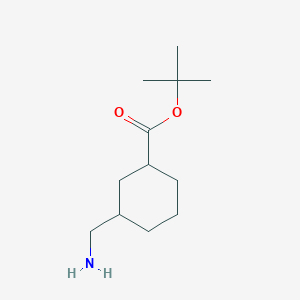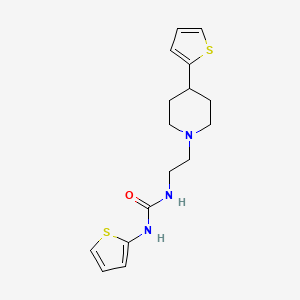![molecular formula C8H9ClN2O B2696688 [(2-Chlorophenyl)methyl]urea CAS No. 4654-63-1](/img/structure/B2696688.png)
[(2-Chlorophenyl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2-Chlorophenyl)methyl]urea is an organic compound with the molecular formula C8H9ClN2O. It is also known as N-(2-chlorobenzyl)urea. This compound is characterized by the presence of a chlorophenyl group attached to a urea moiety. It is a white crystalline solid that is used in various chemical and industrial applications.
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Compounds with similar structures, such as dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea), have been found to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii . This prevents the electron flow from photosystem II to plastoquinone .
Biochemical Pathways
Related compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that [(2-Chlorophenyl)methyl]urea may potentially affect a wide range of biochemical pathways.
Pharmacokinetics
A related compound, galodif (n-[(3-chlorophenyl)(phenyl)methyl]urea), is known to be almost insoluble in water . This suggests that the bioavailability of this compound might be influenced by its solubility.
Action Environment
The solubility of related compounds in water suggests that the action of this compound may be influenced by the aqueous environment .
Biochemische Analyse
Biochemical Properties
The biochemical properties of [(2-Chlorophenyl)methyl]urea are not fully understood due to limited research. It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some urea derivatives have been found to inhibit certain enzymes, thereby affecting biochemical reactions
Cellular Effects
The cellular effects of this compound are also not well-studied. It is known that urea derivatives can influence cell function. For example, some urea derivatives have been found to affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that urea derivatives can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chlorophenyl)methyl]urea typically involves the reaction of 2-chlorobenzylamine with isocyanates or phosgene. One common method is the reaction of 2-chlorobenzylamine with phosgene to form the corresponding isocyanate, which is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The use of triphosgene as a safer alternative to phosgene is often preferred due to its stability and ease of handling . The reaction is typically carried out in an organic solvent such as dichloromethane, with triethylamine used as a catalyst to facilitate the formation of the urea derivative.
Analyse Chemischer Reaktionen
Types of Reactions
[(2-Chlorophenyl)methyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: This compound can be hydrolyzed to form 2-chlorobenzylamine and urea under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Nucleophiles: Ammonia or primary amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted ureas, amines, and chlorinated derivatives .
Wissenschaftliche Forschungsanwendungen
[(2-Chlorophenyl)methyl]urea has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiourea Derivatives: These compounds have similar structures but contain sulfur instead of oxygen.
Indole Derivatives: These compounds contain an indole ring and are known for their wide range of biological activities.
Thiazole Derivatives: These compounds have a thiazole ring and are used in various medicinal applications.
Uniqueness
[(2-Chlorophenyl)methyl]urea is unique due to its specific chlorophenyl group, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
(2-chlorophenyl)methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHMVBUXOIGWQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methanone](/img/structure/B2696607.png)
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone oxalate](/img/structure/B2696609.png)


![1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2696614.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)

![N-{[1-(tert-butylcarbamoyl)piperidin-4-yl]methyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B2696620.png)


![Ethyl 4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B2696624.png)
![3-butyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2696626.png)
